molecular formula C15H13NO2 B12534289 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde CAS No. 819076-94-3

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde

Katalognummer: B12534289
CAS-Nummer: 819076-94-3
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: WNDYVIUFQZEZDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the oxime linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the oxime group may interact with metal ions or other biomolecules, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is unique due to its combination of an aldehyde group, an oxime group, and a phenylethylidene linkage.

Eigenschaften

CAS-Nummer

819076-94-3

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

4-(1-phenylethylideneamino)oxybenzaldehyde

InChI

InChI=1S/C15H13NO2/c1-12(14-5-3-2-4-6-14)16-18-15-9-7-13(11-17)8-10-15/h2-11H,1H3

InChI-Schlüssel

WNDYVIUFQZEZDA-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOC1=CC=C(C=C1)C=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.